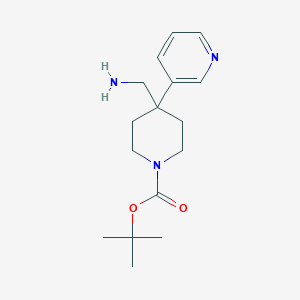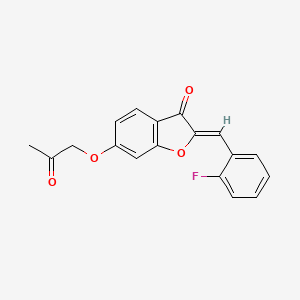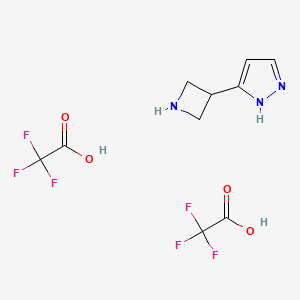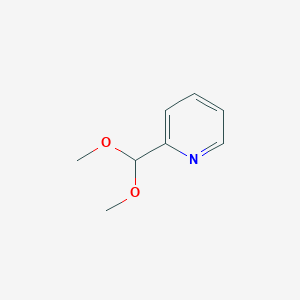![molecular formula C16H19BrN2O3 B2465167 {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-Bromopyridin-3-carboxylat CAS No. 481718-53-0](/img/structure/B2465167.png)
{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-Bromopyridin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate, also known as CBM-5B, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine carboxylate family and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is not fully understood. However, studies have shown that {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate acts as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in the regulation of gene expression. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is its potential applications in the study of cancer and neurological disorders. Additionally, {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate has been shown to have low toxicity and can be easily synthesized. However, one of the limitations of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate. One potential direction is the development of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate analogs that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate and its potential applications in the treatment of cancer and neurological disorders. Finally, the development of new methods for the synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate and its analogs could lead to the discovery of new compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis of {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 5-bromopyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclohex-1-en-1-amine to form the corresponding amide. Finally, the amide is reacted with methyl isocyanate to form {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
- Antitumoraktivität: Benzimidazole, einschließlich Derivate wie dieses, wurden auf ihre Antitumoreigenschaften untersucht . Forscher erforschen ihr Potenzial als neuartige Chemotherapeutika.
- Antifungalmittel: Die Struktur der Verbindung kann zur Antimykotikaaktivität beitragen, was sie für die Bekämpfung von Pilzinfektionen relevant macht .
- Antivirale Eigenschaften: Benzimidazolonderivate haben sich als vielversprechend als antivirale Mittel erwiesen . Diese Verbindung könnte in diesem Zusammenhang weiter untersucht werden.
- Antimikrobielle Anwendungen: Benzimidazolonderivate haben antimikrobielle Wirkungen gezeigt . Die Untersuchung der Aktivität dieser Verbindung gegen bestimmte Krankheitserreger ist entscheidend.
- Entzündungshemmendes Potenzial: Benzimidazole sind bekannt für ihre entzündungshemmenden Eigenschaften . Forscher könnten die Auswirkungen dieser Verbindung auf Entzündungspfade untersuchen.
- Antitumoraktivität: Benzimidazolonderivate wurden als potenzielle Antitumormittel untersucht . Weitere Untersuchungen könnten ihre spezifischen Mechanismen aufdecken.
- Kristallstrukturanalyse: Die Kristallstruktur dieser Verbindung wurde durch Einkristall-Röntgenbeugungsanalyse bestätigt . Das Verständnis ihrer Festphasenordnung informiert über Materialeigenschaften und Reaktivität.
- Synthetische Anwendungen: Die Synthese und Strukturcharakterisierung der Verbindung sind für die Gestaltung effizienter Synthesewege unerlässlich . Forscher könnten seine Reaktivität in verschiedenen Reaktionen untersuchen.
- Diastereoselektive Synthese: Verwandte Verbindungen wurden in diastereoselektiven Synthesen verwendet, die zu interessanten Produkten führen . Untersuchen Sie, ob diese Verbindung ein ähnliches Verhalten aufweist.
- Dichtefunktionaltheorie (DFT): Die Molekülgeometrie und intermolekularen Wechselwirkungen der Verbindung wurden mit DFT-Berechnungen untersucht . Forscher können ihre elektronischen Eigenschaften und Energetik untersuchen.
Medizinische Chemie und Medikamentenentwicklung
Biologische und pharmakologische Studien
Materialwissenschaften und Kristallographie
Organische Synthese und chemische Reaktionen
Theoretische Chemie und DFT-Berechnungen
Eigenschaften
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c17-14-8-13(9-18-10-14)16(21)22-11-15(20)19-7-6-12-4-2-1-3-5-12/h4,8-10H,1-3,5-7,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVSNXMCLMEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465093.png)




![N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2465100.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2465101.png)

![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)
![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)


